molecular formula C13H21NO4 B13476594 tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate

tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate

Cat. No.: B13476594
M. Wt: 255.31 g/mol
InChI Key: TVMTXDMYDNVSSR-ULKQDVFKSA-N
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Description

tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate: . It is known for its unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate typically involves the reaction of a bicyclic ketone with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various derivatives .

Scientific Research Applications

tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl N-[(1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-4-8-6-17-7-9(5-10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10?

InChI Key

TVMTXDMYDNVSSR-ULKQDVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2COC[C@H](C1)C2=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)C2=O

Origin of Product

United States

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